molecular formula C12H14F3NO4 B13473334 tert-Butyl (4-hydroxy-3-(trifluoromethoxy)phenyl)carbamate

tert-Butyl (4-hydroxy-3-(trifluoromethoxy)phenyl)carbamate

Cat. No.: B13473334
M. Wt: 293.24 g/mol
InChI Key: BEKIMSKWLIQUAF-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl carbamate group attached to a phenyl ring substituted with a hydroxy group and a trifluoromethoxy group. The presence of these functional groups imparts distinct chemical and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14F3NO4

Molecular Weight

293.24 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C12H14F3NO4/c1-11(2,3)20-10(18)16-7-4-5-8(17)9(6-7)19-12(13,14)15/h4-6,17H,1-3H3,(H,16,18)

InChI Key

BEKIMSKWLIQUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC(F)(F)F

Origin of Product

United States

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